molecular formula C11H17NO4 B13630936 3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid

3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid

Katalognummer: B13630936
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: DHDNFAJRUPNRJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{(Tert-butoxy)carbonylamino}propanoic acid is a versatile compound widely used in organic synthesis and scientific research. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, makes it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of propargylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-{(Tert-butoxy)carbonylamino}propanoic acid is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals and drug development.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its alkyne group, which allows for additional functionalization and diverse chemical reactions. This makes it more versatile compared to similar compounds that may lack this functional group .

Eigenschaften

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]propanoic acid

InChI

InChI=1S/C11H17NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,13,14)

InChI-Schlüssel

DHDNFAJRUPNRJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.